Adjudin

Overview

Description

Mechanism of Action

Target of Action

Adjudin, also known as AF-2364, is a non-hormonal male contraceptive . Its primary targets are the actin-rich adherens junctions (AJ) at the Sertoli–spermatid interface, known as apical ectoplasmic specialization (apical ES) . These junctions play a crucial role in the attachment of germ cells, particularly spermatids, to Sertoli cells .

Mode of Action

This compound exerts its effects by disrupting the testis-specific actin-rich adherens junction (AJ) at the Sertoli–spermatid interface . This disruption effectively induces spermatid exfoliation, leading to reversible male infertility .

Biochemical Pathways

This compound exerts its contraceptive effects through changes in microtubule-associated proteins (MAPs) and signaling proteins mTORC1/rpS6 and p-FAK-Y407 . These proteins are involved in the function of apical ES, basal ES, and BTB . The disruption of these pathways leads to the detachment of spermatids from the Sertoli cells .

Pharmacokinetics

It is known that this compound is capable of inducing its effects locally in the seminiferous epithelium of the testes .

Result of Action

The primary result of this compound’s action is the induction of reversible male infertility . By disrupting the actin-rich adherens junctions (AJ) at the Sertoli–spermatid interface, this compound effectively induces spermatid exfoliation . This leads to the loss of immature spermatids from the epithelium .

Action Environment

The action of this compound is localized to the seminiferous epithelium of the testes It is known that this compound’s action is apparently restricted to the apical es , suggesting that its effects are likely to be influenced by the local environment within the testes.

Biochemical Analysis

Biochemical Properties

Adjudin exerts its effects by interacting with specific proteins and enzymes in the body. This compound does not perturb germ cell development nor germ cell function .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It disrupts adhesion of germ cells, most notably spermatids to the Sertoli cells, thereby inducing release of immature spermatids from the epithelium that leads to infertility . After this compound is metabolized, the remaining spermatogonial stem cells and spermatogonia repopulate the seminiferous epithelium gradually via spermatogonial self-renewal and differentiation .

Molecular Mechanism

The primary and initial cellular target of this compound in the testis is the apical ectoplasmic specialization, a testis-specific anchoring junction type restricted to the interface between Sertoli cells and elongating spermatids . It was shown that this compound exerts its contraceptive effects through changes in microtubule associated proteins (MAPs) and signaling proteins mTORC1/rpS6 and p-FAK-Y407 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies have been reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B based on studies in rats and rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It has effects on its activity or function depending on its subcellular localization .

Preparation Methods

Adjudin is synthesized through a series of chemical reactions involving indazole-carboxylic acid derivatives. The synthetic route typically involves the reaction of 2,4-dichlorobenzyl chloride with indazole-3-carbohydrazide under specific conditions to yield this compound . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing side effects.

Chemical Reactions Analysis

Adjudin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Adjudin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the effects of indazole-carboxylic acid derivatives.

Industry: Research is ongoing to develop this compound-based formulations for controlled drug delivery systems.

Comparison with Similar Compounds

Adjudin is unique compared to other similar compounds due to its specific mechanism of action and reversible effects on male fertility. Similar compounds include:

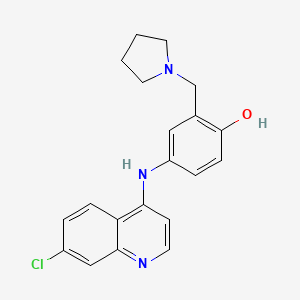

Lonidamine: An analogue of this compound, used in chemotherapy.

Gamendazole: Another indazole-carboxylic acid derivative with potential contraceptive effects.

Bindarit: An indazole-based compound with anti-inflammatory properties.

Properties

IUPAC Name |

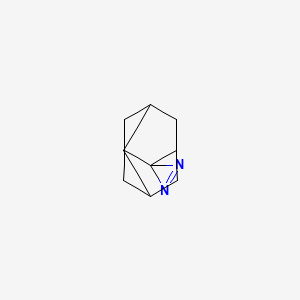

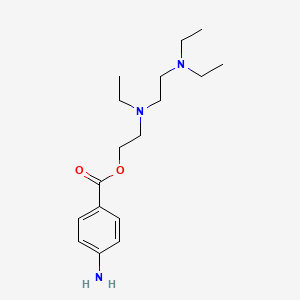

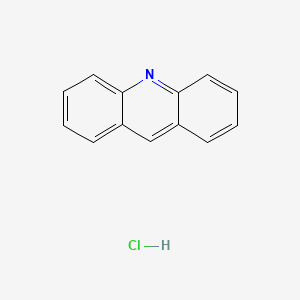

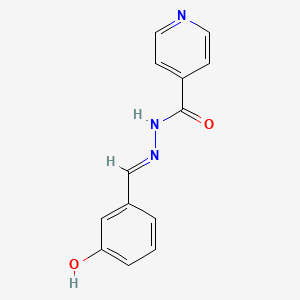

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENCPJAAXKBIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040383 | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252025-52-8 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252025-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adjudin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADJUDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Adjudin primarily targets the apical ectoplasmic specialization (apical ES), a testis-specific anchoring junction type, disrupting spermatid adhesion to Sertoli cells. [, , ] This disruption is mediated by several mechanisms:

- Targeting Actin Filament Bundles: this compound suppresses the expression of Eps8, an actin capping and bundling protein, leading to destabilization of actin filament bundles at the apical ES. [, ]

- Inducing Unwanted Actin Branching: this compound mis-localizes Arp3, a component of the Arp2/3 complex that induces actin nucleation/branching, causing actin branching that further disrupts actin filament bundles. [, ]

- Disrupting Endocytic Vesicle Trafficking: this compound blocks the expression of PAR6 and 14-3-3, disrupting the homeostasis of endocytic vesicle-mediated protein trafficking and increasing protein endocytosis, ultimately destabilizing cell adhesion. []

A: * Molecular Formula: C15H11Cl2N3O [, ]* Molecular Weight: 319.18 g/mol [, ]* Spectroscopic Data: While the provided research papers do not include detailed spectroscopic data, synthesis and characterization of this compound has been previously reported. []

ANone: The provided research papers primarily focus on the biological activity and mechanism of this compound. Information on material compatibility and stability under various non-biological conditions is limited.

A: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around disrupting protein-protein interactions and altering cellular signaling pathways, not catalyzing chemical reactions. [, , , , ]

A: Yes, molecular modeling has been used to investigate this compound's interaction with Breast Cancer Resistance Protein (BCRP), specifically identifying potential binding domains. This information could be valuable in designing this compound analogs with improved efficacy in downregulating BCRP and enhancing transport across the blood-testis barrier. []

- Drug particle micronization: Reducing particle size to <50 μm can increase solubility and bioavailability. []

- Co-grinding with ß-cyclodextrin: This technique can enhance solubility and dissolution rate, improving bioavailability. []

- Nanotechnology-based delivery: Studies have explored using nanoparticles, such as multidrug magnetic mesoporous silica nanoparticles, to deliver this compound to the apical compartment of the seminiferous epithelium. [, ]

ANone: The provided research papers primarily focus on the biological activity and mechanism of this compound, with limited information directly addressing SHE regulations. Further investigation and compliance with relevant regulatory guidelines are necessary for any potential clinical development.

ANone: Research indicates:

- Absorption: this compound can be administered orally or intravenously. []

- Bioavailability: Intravenous administration exhibits higher bioavailability compared to oral administration. []

- Distribution: this compound primarily exerts its effects locally in the seminiferous epithelium. [, ]

A:

- In vitro: this compound effectively disrupts Sertoli-germ cell adhesion in cell culture models. [, , ]

- In vivo:

- This compound induces germ cell loss from the seminiferous epithelium in various animal models, including rats, rabbits, and dogs, leading to infertility. [, , , , ]

- The effects of this compound are reversible; spermatogenesis and fertility rebound after cessation of treatment. [, , , ]

- This compound's efficacy is associated with its bioavailability. [, , ]

ANone: The provided research papers do not discuss specific resistance mechanisms to this compound or cross-resistance with other compounds.

ANone: While this compound effectively induces reversible infertility, its development as a male contraceptive has been hindered by toxicity concerns:

- Subchronic toxicity: this compound has shown subchronic toxicity in animal studies. []

- Blood-testis barrier disruption: High doses of this compound can disrupt the blood-testis barrier, potentially leading to irreversible infertility. []

ANone: Several strategies have been investigated to improve this compound's delivery and targeting:

- Drug particle micronization and co-grinding with ß-cyclodextrin: These techniques aim to improve solubility and bioavailability. []

- Nanotechnology-based delivery: Studies have explored using nanoparticles to deliver this compound specifically to the seminiferous epithelium, enhancing efficacy and potentially reducing systemic toxicity. [, ]

ANone: While initially investigated as a male contraceptive, this compound research has revealed its potential in other areas:

- Anti-cancer activity: this compound has demonstrated anti-cancer effects in various in vitro and in vivo models, particularly against drug-resistant cancer cells. [, , , ] This has opened avenues for exploring its use in combination therapies, such as with paclitaxel or doxorubicin. [, ]

- Anti-inflammatory effects: Research suggests that this compound can attenuate neuroinflammation, potentially benefiting conditions like stroke and traumatic brain injury. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

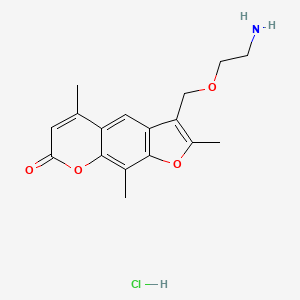

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)